

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lythrine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-**Lythrine**, a quinolizidine alkaloid isolated from plants of the Heimia genus, has garnered interest for its biological activities, notably its inhibition of prostaglandin synthetase and its vasorelaxant properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-**Lythrine**. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental methodologies for its characterization and synthesis, and an exploration of its known mechanisms of action, including its interaction with the prostaglandin and nitric oxide signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

(+)-**Lythrine** is a complex macrocyclic alkaloid with the molecular formula C₂₆H₂₉NO₅ and a molecular weight of 435.51 g/mol .[1] Its systematic IUPAC name is (4aS,6S,9Z,20S)-2,3,4,4a,5,6-hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][2][3]oxaazacyclohexadecin-8-one.[3] The structure features a biphenyl ether linkage and a quinolizidine ring system.

Table 1: Physicochemical Properties of (+)-Lythrine



Property	Value	Reference(s)
Molecular Formula	C26H29NO5	[1]
Molecular Weight	435.51 g/mol	
CAS Number	5286-10-2	
Appearance	Crystalline solid	•
Solubility	Soluble in DMF and DMSO (20 mg/ml)	
Sparingly soluble in Ethanol (1 mg/ml)		•
UV λmax	284 nm	-

Stereochemistry and Absolute Configuration

The stereochemistry of (+)-**Lythrine** is a critical aspect of its chemical identity and biological activity. The molecule possesses three stereogenic centers and one E/Z isomeric double bond. The absolute configuration has been determined as (4aS,6S,9Z,20S). This specific spatial arrangement of atoms is crucial for its interaction with biological targets.

The dextrorotatory nature of this alkaloid, indicated by the "(+)" prefix, signifies its ability to rotate plane-polarized light in a clockwise direction. While a specific optical rotation value for (+)-**Lythrine** is not readily available in the cited literature, this property is a key characteristic of this enantiomer.

The definitive determination of the absolute configuration of complex natural products like (+)-**Lythrine** is typically achieved through X-ray crystallography of the parent compound or a

suitable crystalline derivative. While a specific X-ray crystal structure for (+)-**Lythrine** was not
found in the surveyed literature, the structural elucidation of related Lythraceae alkaloids has
been accomplished using this technique, often on their hydrobromide salts, which confirms the
stereochemical assignments within this class of compounds.

Spectroscopic Data







Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts for (+)-**Lythrine** have been reported in deuterochloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for (+)-Lythrine in CDCl₃



Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm) (Multiplicity, J in Hz)
1	29.5	1.85 (m), 1.65 (m)
2	19.5	1.55 (m)
3	25.8	1.75 (m), 1.45 (m)
4	60.8	2.95 (m), 2.15 (m)
6	58.1	2.75 (m)
1'	131.2	-
2'	111.8	6.85 (s)
3'	149.2	-
4'	148.1	-
5'	114.5	6.75 (s)
6'	124.1	-
7'	127.8	7.10 (d, 8.0)
8'	115.2	6.65 (d, 8.0)
9'	155.8	-
10'	108.1	6.60 (s)
11'	135.2	-
12'	122.1	5.80 (d, 12.0)
13'	145.1	7.60 (d, 12.0)
C=O	165.8	-
OMe-3'	56.1	3.90 (s)
OMe-4'	56.2	3.85 (s)



Data adapted from a study on the antihypertensive and vasorelaxant effects of Heimia salicifolia. The specific experimental parameters for this NMR analysis were not detailed in the source.

Experimental Protocols

General Method for Isolation and Structure Elucidation of Alkaloids from Heimia salicifolia

The following is a representative protocol for the isolation and structural characterization of alkaloids, including (+)-**Lythrine**, from plant material.

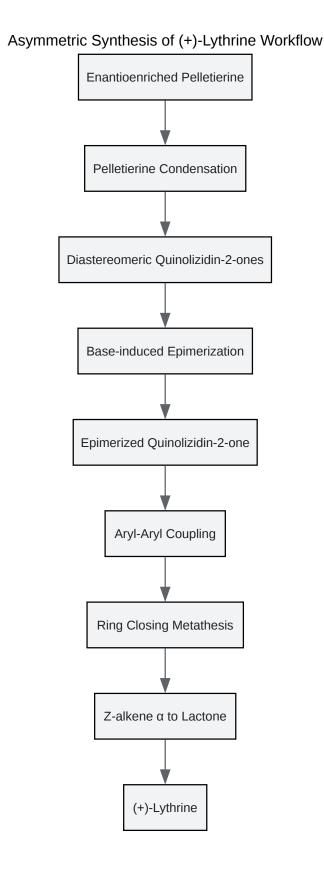
- Extraction: Dried and powdered plant material (e.g., leaves and stems of Heimia salicifolia) is
 extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The
 solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) and washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the basic alkaloids.
- Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol or ethyl acetate/hexane with increasing polarity). Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing compounds of interest are further purified by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure alkaloids.
- Structure Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry (MS), UV-Vis, and IR spectroscopy. The absolute configuration is typically confirmed by X-ray crystallography of a suitable crystal.



Asymmetric Synthesis of (+)-Lythrine

The total synthesis of (+)-**Lythrine** has been achieved via an asymmetric route, which provides a method for its preparation in the laboratory and confirms its stereochemistry. A general workflow for such a synthesis is outlined below.





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Asymmetric Synthesis Workflow



A detailed experimental protocol for the multi-step synthesis is extensive and beyond the scope of this guide. However, key steps involve the use of enantioenriched pelletierine as a chiral starting material, a two-step pelletierine condensation to form diastereomeric quinolizidin-2-ones, followed by base-induced epimerization of the major diastereomer. The resulting epimer is then subjected to aryl-aryl coupling and ring-closing metathesis to construct the macrocyclic ring system of (+)-**Lythrine**.

Mechanism of Action and Biological Activity

(+)-**Lythrine** is known to exhibit several biological activities, with its effects on prostaglandin synthesis and vasodilation being the most studied.

Inhibition of Prostaglandin Synthetase

(+)-**Lythrine** is an inhibitor of prostaglandin synthetase (cyclooxygenase or COX), with a reported IC $_{50}$ of 469 μ M. Prostaglandin synthetase is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

The proposed mechanism of action for many alkaloidal inhibitors of prostaglandin synthesis involves the modulation of phospholipase A₂, the enzyme responsible for the release of arachidonic acid from the cell membrane, rather than direct inhibition of the cyclooxygenase enzyme itself. By reducing the availability of the arachidonic acid substrate, the production of prostaglandins is consequently decreased.



Cell Membrane Membrane Phospholipids (+)-Lythrine substrate of inhibits Phospholipase A2 releases Cytosol Arachidonic Acid Prostaglandins (Inflammation, Pain) substrate of produces Prostaglandin Synthetase (COX)

Prostaglandin Synthesis Inhibition by (+)-Lythrine

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Inhibition of Prostaglandin Synthesis

Vasorelaxant Effects and the Nitric Oxide Pathway

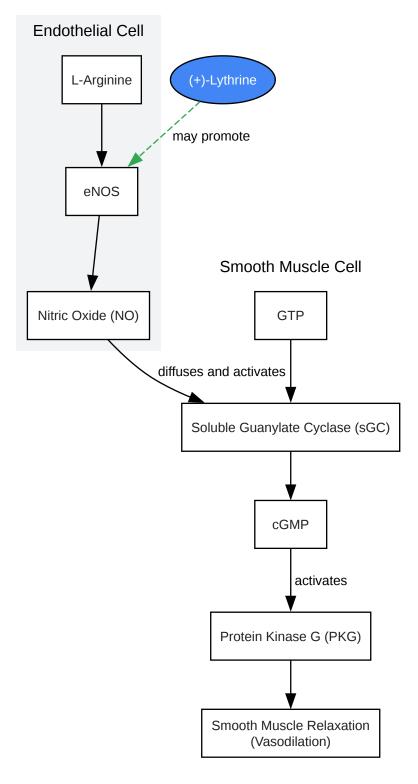
(+)-Lythrine has been reported to possess vasorelaxant properties, which may be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In vascular endothelial cells, nitric oxide synthase (eNOS) produces NO, which then diffuses to adjacent smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.

While the precise molecular interaction of (+)-**Lythrine** with this pathway is not fully elucidated, it is hypothesized that it may promote the activity of eNOS or enhance the downstream



signaling cascade.

Nitric Oxide Signaling Pathway and (+)-Lythrine



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Nitric Oxide Signaling Pathway

Conclusion

(+)-Lythrine is a structurally complex and stereochemically defined natural product with significant biological activities. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties, supported by spectroscopic data. While detailed experimental protocols for its characterization and synthesis are available in the scientific literature, this document provides a foundational understanding of the methodologies employed. The inhibitory effect of (+)-Lythrine on prostaglandin synthesis and its potential role in the nitric oxide signaling pathway highlight its therapeutic potential and warrant further investigation by researchers in drug discovery and development. Future studies should focus on elucidating the precise molecular mechanisms of its biological actions and on obtaining a definitive X-ray crystal structure to further solidify our understanding of this fascinating molecule.

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